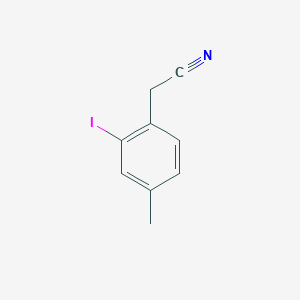
2-(2-Iodo-4-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8IN It is characterized by the presence of an iodine atom and a nitrile group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-4-methylphenyl)acetonitrile typically involves the iodination of 4-methylphenylacetonitrile. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom into the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodo-4-methylphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can convert the nitrile group to an amine.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azides or cyanides.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
2-(2-Iodo-4-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-4-methylphenyl)acetonitrile is primarily related to its chemical reactivity. The iodine atom and nitrile group can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodophenylacetonitrile
- 4-Iodo-2-methylphenylacetonitrile
- 2-Bromo-4-methylphenylacetonitrile
Comparison
2-(2-Iodo-4-methylphenyl)acetonitrile is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H8IN |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
2-(2-iodo-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H8IN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 |
Clé InChI |
OLTDZANEXQLXND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


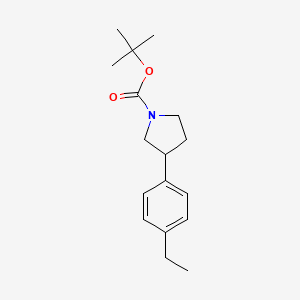



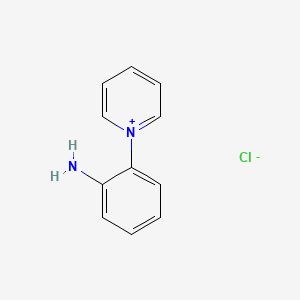
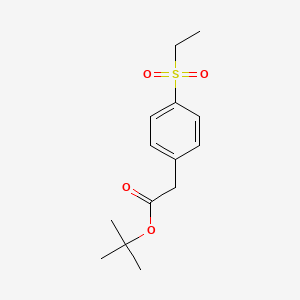
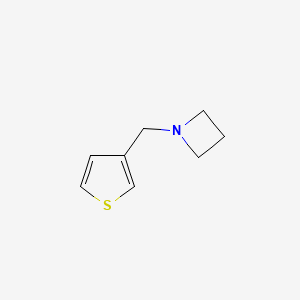

![3-(4-Chlorophenyl)-4-phenyl-N-[[4-(trifluoromethyl)phenyl]sulfonyl]-4,5-dihydro-1H-pyrazole-1-carboxamide](/img/structure/B13662454.png)
![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)
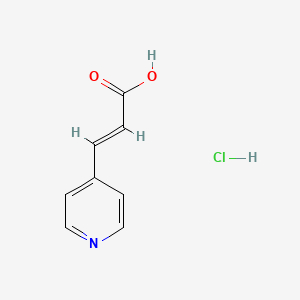


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
